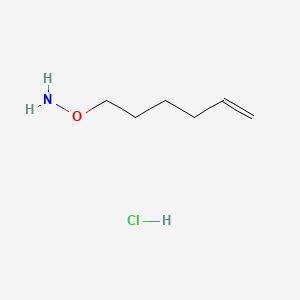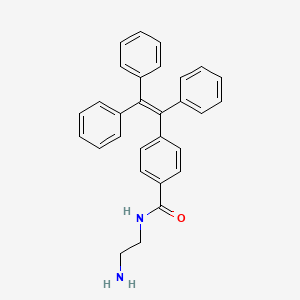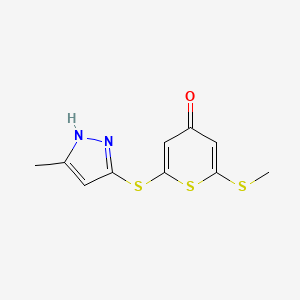
Bis(p-tolylthio)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(p-tolylthio)methane: is an organic compound characterized by the presence of two p-tolylthio groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(p-tolylthio)methane can be synthesized through the reaction of p-thiocresol with formaldehyde under acidic conditions. The general procedure involves mixing p-thiocresol with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(p-tolylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(p-tolylthio)methane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry .
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can interact with biological targets, leading to various therapeutic effects.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents due to their biological activities. Further research is needed to explore their efficacy and safety in medical applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of bis(p-tolylthio)methane involves its interaction with molecular targets through its thioether groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The specific pathways and targets involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Bis(2-pyridylthio)methane: Similar in structure but contains pyridylthio groups instead of p-tolylthio groups.
Bis(indolyl)methane: Contains indolyl groups and is known for its biological activities, including anticancer properties.
Bis(pyrazolyl)methane: Contains pyrazolyl groups and is used in coordination chemistry and as a ligand.
Uniqueness: Bis(p-tolylthio)methane is unique due to the presence of p-tolylthio groups, which impart specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C15H16S2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
MGPBMQMFPKAALA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
